molecular formula C6H5NO3 B2798392 5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE CAS No. 1289094-38-7

5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE

Cat. No.: B2798392
CAS No.: 1289094-38-7
M. Wt: 139.11
InChI Key: ZAOFBQFHJYJHHE-UHFFFAOYSA-N
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Description

5,6-Dihydroxypyridine-2-carbaldehyde is a heterocyclic aromatic compound featuring a pyridine ring substituted with hydroxyl groups at positions 5 and 6 and an aldehyde functional group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in coordination chemistry and organic synthesis. The hydroxyl groups enhance its chelation capacity for metal ions, while the aldehyde group enables participation in condensation and nucleophilic addition reactions .

Properties

IUPAC Name

5-hydroxy-6-oxo-1H-pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-3-4-1-2-5(9)6(10)7-4/h1-3,9H,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOFBQFHJYJHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE can be achieved through several methods. One common approach involves the oxidation of 5-hydroxy-2-pyridinecarboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Another method involves the cyclization of 2-amino-3-hydroxybenzaldehyde with formic acid under reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.

Major Products Formed

    Oxidation: 5-Hydroxy-6-oxo-1H-pyridine-2-carboxylic acid.

    Reduction: 5-Hydroxy-6-hydroxy-1H-pyridine-2-carbaldehyde.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of enzyme activity. This property makes it a potential candidate for drug development and other therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(Hydroxymethyl)pyridine-2-carboxaldehyde

  • Structural Differences : The hydroxymethyl (-CH2OH) substituent at position 6 replaces the hydroxyl group in the target compound.
  • Reactivity and Applications: Forms stable lanthanide complexes via coordination through the aldehyde oxygen and hydroxymethyl oxygen, as demonstrated in photochemical studies .

6-Chloropyrazine-2-carbaldehyde

  • Structural Differences : A pyrazine ring (two nitrogen atoms) replaces the pyridine ring, with a chlorine substituent at position 6 instead of hydroxyl groups.
  • Reactivity and Applications :
    • The electron-withdrawing chlorine atom increases the electrophilicity of the aldehyde group compared to hydroxyl-substituted analogs, favoring nucleophilic attacks .
    • Lower solubility in polar solvents due to reduced hydrogen-bonding capacity.
  • Data Insights :

    Property 5,6-Dihydroxypyridine-2-carbaldehyde 6-Chloropyrazine-2-carbaldehyde
    Aromatic Ring Pyridine (1 N) Pyrazine (2 N)
    Substituent Effects Electron-donating (OH) Electron-withdrawing (Cl)
    Aldehyde Reactivity Moderate (OH stabilizes) High (Cl activates)

Thiazolo-Pyrimidine Derivatives (e.g., Compound 11a,b)

  • Structural Differences: These derivatives incorporate fused thiazolo-pyrimidine rings and substituents like 5-methylfuran or cyano groups, diverging significantly from the pyridine backbone .
  • Reactivity and Applications :
    • The aldehyde in this compound could undergo similar condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, as seen in the synthesis of compound 11a,b .
    • The dihydroxy groups in the target compound may inhibit cyclization pathways observed in thiazolo-pyrimidines due to steric hindrance or competing coordination.

Key Research Findings and Implications

Metal Coordination : The dihydroxy-pyridine scaffold likely outperforms hydroxymethyl or chloro analogs in forming stable metal complexes, critical for catalytic or biomedical applications .

Synthetic Utility : Compared to pyrazine carbaldehydes, the target compound’s hydroxyl groups offer orthogonal reactivity (e.g., selective protection/deprotection strategies) .

Biological Relevance : Hydroxyl-rich structures (e.g., this compound) may exhibit enhanced bioavailability or antioxidant activity compared to halogenated derivatives .

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